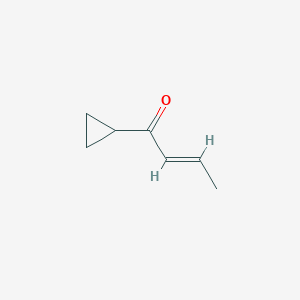

Cyclopropyl allyl ketone

Description

Significance of Cyclopropyl (B3062369) and Allyl Moieties in Organic Chemistry

The cyclopropyl and allyl functionalities are independently recognized for their profound impact on the field of organic chemistry, each contributing unique properties to the molecules in which they are found.

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, with C-C-C bond angles of 60°. This deviation from the ideal sp³ bond angle of 109.5° results in bent bonds with increased p-character, leading to electronic properties that are intermediate between those of alkanes and alkenes. This unique electronic nature allows the cyclopropyl group to engage in conjugative interactions with adjacent π-systems, such as a carbonyl group. rsc.org Due to these properties, cyclopropane (B1198618) derivatives are not merely spectators in chemical reactions but often participate as reactive intermediates or directing groups. nih.gov They are prevalent structural motifs in a wide array of biologically active compounds, including pharmaceuticals and natural products, where the cyclopropyl ring can serve as a stable, rigid scaffold or as a bioisosteric replacement for other groups like a gem-dimethyl or isopropyl group. nih.govnih.gov In synthetic chemistry, the inherent strain of the cyclopropane ring can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear and more complex cyclic structures. acs.orgcdnsciencepub.com

The allyl group , with its −CH₂−CH=CH₂ structure, is another fundamental building block in organic synthesis. organic-chemistry.org Its significance stems from the stability of allylic intermediates, such as allylic cations, anions, and radicals, which are stabilized by resonance. organic-chemistry.org This delocalization of charge or unpaired electrons across the three-carbon system makes the allylic position particularly reactive and susceptible to a variety of transformations. organic-chemistry.org Allylic compounds are found in numerous natural products and are key intermediates in many important synthetic reactions, including allylation, allylic oxidation, and transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgchemicalbook.com The allyl moiety can serve as a versatile handle for the introduction of new functional groups and the construction of carbon-carbon bonds. organic-chemistry.org For instance, the allylation of carbonyl compounds is a fundamental method for producing homoallylic alcohols, which are valuable precursors for further synthetic manipulations. rsc.org

The combination of these two significant moieties in cyclopropyl allyl ketone creates a molecule with a high degree of functionality and the potential for diverse and selective chemical transformations.

Overview of Reactivity Modalities in Cyclopropyl Ketone and Allyl Ketone Systems

The reactivity of this compound can be understood by considering the established chemical behaviors of cyclopropyl ketones and allyl ketones. The conjugation of the cyclopropyl ring and the allyl group with the ketone functionality gives rise to several distinct modes of reactivity.

Cyclopropyl Ketone Reactivity:

Cyclopropyl ketones are known to undergo a variety of reactions, largely driven by the strain of the three-membered ring. A primary reaction pathway is ring-opening , which can be initiated by various means:

Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the carbonyl oxygen, activating the cyclopropyl ring towards nucleophilic attack, leading to ring-opened products. For example, SnCl₄ can mediate the reaction of cyclopropyl alkyl ketones to form spiro-γ-lactones in the presence of α-keto esters. pku.edu.cn

Radical Ring Opening: The cyclopropyl ring can be opened via radical intermediates, often initiated by single-electron transfer (SET) reagents like samarium(II) iodide (SmI₂). acs.org This approach has been utilized in tandem rearrangement-cyclization reactions to construct complex bicyclic systems. acs.org

Photochemical Reactions: Upon UV irradiation, cyclopropyl ketones can undergo rearrangements and cycloadditions. The electronic spectra of cyclopropyl conjugated ketones show characteristic absorptions that are influenced by the conformation of the cyclopropyl ring relative to the carbonyl group. organic-chemistry.org

Cycloaddition Reactions: Cyclopropyl ketones can act as three-carbon synthons in formal [3+2] cycloaddition reactions with various partners like alkenes and alkynes, often under radical or photochemical conditions, to yield five-membered rings. acs.orguni.lu

The reactivity of cyclopropyl ketones is also influenced by the substituents on the cyclopropane ring and the ketone. Aryl cyclopropyl ketones, for instance, are often more reactive in certain catalytic cycles than their alkyl counterparts due to electronic effects.

Allyl Ketone Reactivity:

Allyl ketones possess a reactive enone system and a terminal double bond, allowing for a range of transformations:

1,3-Dipolar Cycloadditions: The activated double bond of the allyl group can participate in cycloaddition reactions. For example, allyl ketones can react with nitrile oxides in the presence of an organocatalyst to form 3,5-disubstituted isoxazolines. nih.gov

Conjugate Addition: The α,β-unsaturated ketone system is susceptible to nucleophilic conjugate addition (Michael addition).

Allylation Reactions: The carbonyl group can be attacked by nucleophiles, and the entire allyl ketone unit can be used in allylation reactions. For instance, reactions with allylboronic acids can lead to the formation of homoallylic alcohols.

Rearrangements: Allyl ketones can undergo various rearrangements, such as the Claisen rearrangement of their enol ethers.

In this compound, these reactivity patterns are expected to be intertwined. The presence of the cyclopropyl group can influence the electronic properties of the conjugated system, potentially modulating the reactivity of the allyl group. Conversely, the allyl group provides an additional site for reaction, which could be exploited in tandem with reactions involving the cyclopropyl ring. The specific reaction conditions employed would likely determine which reactive moiety preferentially participates in a given transformation, allowing for selective functionalization of this versatile molecule.

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(E)-1-cyclopropylbut-2-en-1-one |

InChI |

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

YAVNVCTYRCDELQ-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)C1CC1 |

Canonical SMILES |

CC=CC(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl Allyl Ketone and Analogous Structures

Strategies for Cyclopropyl (B3062369) Ketone Moiety Construction

The creation of the cyclopropyl ketone functional group is a cornerstone of synthesizing the target molecule and its analogs. The following sections detail the primary synthetic strategies employed for this purpose.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene precursor, forming the characteristic three-membered ring. These methods are among the most direct and widely utilized for constructing cyclopropyl ketones.

The reaction of carbenes or carbenoids with α,β-unsaturated ketones is a fundamental approach to cyclopropyl ketone synthesis. A notable example is the Corey-Chaykovsky reaction, which utilizes sulfur ylides like dimethyloxosulfonium methylide. nih.govacs.orgrsc.org This reaction typically proceeds via a Michael-initiated ring closure (MIRC), where the ylide undergoes conjugate addition to the enone, followed by an intramolecular displacement to form the cyclopropane (B1198618) ring. nih.govacs.orgrsc.orgrsc.org The diastereoselectivity of this addition to acyclic α,β-unsaturated ketones has been shown to be influenced by factors such as protecting groups, solvents, and reaction temperature, often favoring the anti-addition product. nih.govacs.org

Diazo compounds, particularly α-diazoketones, serve as another important source of carbenes for cyclopropanation. bohrium.comcdnsciencepub.com In the presence of transition metal catalysts, such as those based on rhodium or copper, diazo compounds decompose to form metal carbene intermediates that then react with alkenes. rsc.orgrsc.orgwikipedia.org However, with electron-rich olefins like enol ethers, the reaction of α-diazoketones can sometimes lead to the formation of dihydrofurans through a facile ring-opening and cyclization of the initially formed donor-acceptor cyclopropane intermediate. cdnsciencepub.com

A diverse array of metal catalysts has been developed to mediate cyclopropanation reactions with high efficiency and selectivity. Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly common for the decomposition of diazo compounds. wikipedia.orgrsc.org These catalysts facilitate the formation of a metal carbene, which then transfers to an alkene. wikipedia.org The mechanism is generally considered to be a concerted addition, which allows for the retention of the alkene's stereochemistry in the cyclopropane product. wikipedia.org

The Simmons-Smith reaction and its variants represent another cornerstone of metal-mediated cyclopropanation. rsc.orgrsc.org This reaction typically employs a zinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes, including allylic alcohols. rsc.orgmarquette.edu The development of chiral ligands has enabled enantioselective versions of these reactions. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, a Pd(II/IV) catalytic cycle has been utilized for the stereospecific conversion of enynes to cyclopropyl ketones. organic-chemistry.org This process involves the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond, resulting in the formation of the cyclopropane ring with an inversion of geometry relative to the starting olefin. organic-chemistry.org Nickel catalysts have also been explored, for example, in the reductive cyclooligomerization of enones with methylene (B1212753) equivalents derived from dichloromethane (B109758) and zinc, which can lead to cyclopentanes instead of cyclopropanes under certain conditions. nih.gov

| Catalyst System | Substrate | Product Type | Key Features |

| Dimethylsulfoxonium methylide | α,β-Unsaturated ketones | Cyclopropyl ketones | Corey-Chaykovsky reaction; often proceeds with anti-diastereoselectivity. nih.govacs.org |

| Rhodium(II) acetate (B1210297) / Diazo compound | Alkenes | Cyclopropyl ketones/esters | Metal-catalyzed carbene transfer; stereochemistry of alkene is retained. wikipedia.orgrsc.org |

| Zinc-Copper couple / Diiodomethane | Alkenes (e.g., allylic alcohols) | Cyclopropanes | Simmons-Smith reaction; can be directed by hydroxyl groups. rsc.orgmarquette.edu |

| Pd(OAc)₂ / PhI(OAc)₂ | Enynes | Cyclopropyl ketones | Pd(II/IV) catalyzed; stereospecific with inversion of olefin geometry. organic-chemistry.org |

| La-Li₃-(biphenyldiolate)₃ + NaI | Enones / N-acylpyrrole | trans-Cyclopropyl ketones | Catalytic asymmetric cyclopropanation with dimethyloxosulfonium methylide. acs.org |

The use of organometallic reagents can facilitate cyclization to form cyclopropyl rings. For example, the Kulinkovich reaction utilizes titanium(IV) isopropoxide to mediate the reaction of Grignard reagents with esters to produce 1-substituted cyclopropanols, which can then be oxidized to the corresponding cyclopropyl ketones. researchgate.net This method provides a route to cyclopropanes from carboxylic acid derivatives.

Furthermore, the addition of organometallic reagents to cyclopropanone (B1606653) precursors or their equivalents offers a direct route to functionalized cyclopropanes. For instance, 1-sulfonylcyclopropanols can act as precursors to cyclopropanones, which then react with a variety of organometallic reagents (based on Cu, Ce, Fe, Zn, etc.) to yield tertiary cyclopropanols. researchgate.netsemanticscholar.org Subsequent oxidation provides the cyclopropyl ketones.

Ring-Forming Reactions from Acyclic Precursors

Beyond the direct addition to a double bond, cyclopropyl ketones can be synthesized through the cyclization of appropriately functionalized acyclic precursors. A patented process describes the simultaneous preparation of cyclopropyl alkyl ketones and 4,5-dihydroalkylfurans from 3-acyltetrahydrofuran-2-ones. This reaction is carried out at high temperatures in the presence of a metal salt, such as an alkali metal halide. google.com

Intramolecular cyclization of γ-halo ketones is another classical method for forming the cyclopropane ring. The treatment of a γ-halo ketone with a base can induce an intramolecular SN2 reaction, where the enolate displaces the halide to form the three-membered ring.

Functional Group Interconversions on Cyclopropane Derivatives

In some synthetic strategies, the cyclopropane ring is already present in the precursor, and the ketone functionality is introduced through a functional group interconversion. A common approach is the oxidation of cyclopropylmethanols to the corresponding cyclopropyl ketones. solubilityofthings.com This can be achieved using a variety of standard oxidizing agents.

Another example involves the Suzuki-type coupling of cyclopropylboronic acids with acyl chlorides, which provides a direct route to cyclopropyl ketones. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful method for connecting the cyclopropyl and acyl fragments. Additionally, the reaction of tertiary cyclopropyl carbagermatranes with acyl chlorides has been reported for the synthesis of cyclopropane compounds. researchgate.net

The Baeyer-Villiger oxidation of cyclopropyl ketones can lead to the formation of cyclopropyl esters, which represents a functional group interconversion that opens up further synthetic possibilities. rsc.org Conversely, reactions that start from other cyclopropane derivatives, such as the Simmons-Smith cyclopropanation of allylic alcohols followed by oxidation, also fall under this category. rsc.org

Strategies for Allyl Ketone Moiety Construction

The introduction of the allyl ketone group is a critical step in the synthesis of the target scaffold. Several classical and modern organic reactions can be employed for this purpose.

Allylation of Carbonyl Compounds

A primary method for forming the homoallylic alcohol precursor to an allyl ketone is through the allylation of a carbonyl compound. wikipedia.orgfrontiersin.org This involves the nucleophilic addition of an allyl organometallic reagent to an aldehyde or ketone. wikipedia.org For the synthesis of cyclopropyl allyl ketone, this would typically involve the reaction of a cyclopropyl-containing aldehyde or ketone with an allylating agent.

Various allylating agents can be utilized, including allylzinc, allylborane, and allylsilane reagents. wikipedia.orgfrontiersin.orgmdpi.com The choice of reagent and reaction conditions can influence the efficiency and stereoselectivity of the addition. For instance, the Hosomi-Sakurai reaction utilizes allylsilanes in the presence of a Lewis acid to achieve allylation of carbonyl compounds. frontiersin.orgresearchgate.net Mechanochemical methods using potassium allyltrifluoroborate have also been developed as a greener approach for the allylation of aldehydes and ketones. mdpi.com

Following the allylation to form the corresponding homoallylic alcohol, a subsequent oxidation step is required to furnish the desired allyl ketone.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile approach to the synthesis of allyl ketones. These methods typically involve the coupling of an acyl donor with an allyl-containing organometallic reagent or an allylic electrophile.

One strategy involves the reaction of an acid chloride with an allylic organometallic reagent. For example, substituted allylic zinc reagents react readily with a broad range of acid chlorides to yield α-substituted β,γ-unsaturated ketones with high regioselectivity. organic-chemistry.org Similarly, indium tribromide has been shown to catalyze the coupling of allyltrimethylsilane (B147118) with acid chlorides to afford β,γ-unsaturated ketones in excellent yields. researchgate.netorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also widely employed. For instance, the coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes, demonstrating the utility of palladium catalysis in forming bonds to the cyclopropane ring. organic-chemistry.org This principle can be extended to the formation of allyl ketones. The allyl-allyl cross-coupling reaction, catalyzed by various transition metals including palladium and nickel, provides a direct route to 1,5-dienes, which are structurally related to the target scaffold and highlight the power of this methodology in C-C bond formation. rsc.org

More recent developments have utilized dual nickel/photoredox catalysis to generate acyl radicals from aldehydes, which can then be cross-coupled with allylic pyridinium (B92312) salts to produce ketones. organic-chemistry.org

Rearrangement-Based Syntheses

Sigmatropic rearrangements, particularly the Claisen rearrangement, provide a stereoselective pathway to γ,δ-unsaturated carbonyl compounds, which are isomers of the target allyl ketones. nih.govredalyc.org The classical Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. nih.govredalyc.org By starting with an appropriately substituted allyl alcohol and a vinyl ether, this reaction can be used to construct the carbon skeleton of an allyl ketone. redalyc.org The reaction proceeds through a concerted, six-membered ring transition state, which allows for a high degree of stereocontrol. redalyc.org

A variation of this is the ketal-Claisen rearrangement, which has been adapted for the continuous synthesis of homoallylic ketones using solid-acid catalysts. rsc.org This method offers a more environmentally friendly alternative to traditional batch processes. rsc.org Furthermore, the diastereoselectivity of the Claisen rearrangement can be directed, for instance, by using chiral organomagnesium reagents to trigger the rearrangement of 2-allyloxyenones, leading to cyclic ketones with full substitution at the α-positions. nih.gov

Convergent and Divergent Approaches for this compound Scaffolds

The synthesis of complex molecules like cyclopropyl allyl ketones can be approached through either convergent or divergent strategies.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. sathyabama.ac.innih.gov For the synthesis of a library of this compound analogues, a central bifunctional cyclopropyl scaffold could be prepared and then derivatized in multiple ways. nih.gov For example, a cyclopropyl scaffold with orthogonal functional groups, such as an ester and a sulfide, can be selectively modified to generate a diverse range of compounds. nih.gov This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry.

Stereoselective Synthesis of Cyclopropyl Ketone and Allyl Ketone Frameworks

The presence of stereocenters in both the cyclopropane ring and the allyl ketone moiety necessitates the use of stereoselective synthetic methods to control the three-dimensional structure of the final molecule.

Asymmetric Cyclopropanation

The enantioselective construction of the cyclopropane ring is a cornerstone of synthesizing chiral cyclopropyl-containing molecules. wiley-vch.de Numerous methods for asymmetric cyclopropanation have been developed, often relying on chiral catalysts or auxiliaries. wiley-vch.deresearchgate.net

The Simmons-Smith reaction , which involves the use of a zinc carbenoid, can be rendered asymmetric by the use of chiral ligands or by employing a substrate-controlled approach with chiral allylic alcohols. wiley-vch.depurdue.edumarquette.edu The hydroxyl group of the allylic alcohol can direct the cyclopropanation, leading to high diastereoselectivity. wiley-vch.de Charette and co-workers developed a highly effective method using a chiral dioxaborolane ligand for the asymmetric cyclopropanation of allylic alcohols. marquette.edunih.gov

Transition metal-catalyzed cyclopropanations using diazo compounds are also a powerful tool. researchgate.netdicp.ac.cn Catalysts based on rhodium, copper, and cobalt have been shown to effect highly enantioselective cyclopropanations of a wide range of olefins. researchgate.netdicp.ac.cn For instance, cobalt-catalyzed cyclopropanation using gem-dichloroalkanes as carbene precursors offers a safe alternative to the use of diazoalkanes. purdue.edudicp.ac.cn

Enzyme-catalyzed carbene transfer reactions have also emerged as a biocatalytic approach for the synthesis of enantioenriched cyclopropanes. utdallas.edu

The stereoselective synthesis of the allyl ketone portion can be achieved through various means. Asymmetric allylation of aldehydes, often employing chiral catalysts, can produce enantiomerically enriched homoallylic alcohols that can then be oxidized to the corresponding chiral allyl ketones. wikipedia.org The stereochemical outcome of Claisen rearrangements can also be controlled by using chiral starting materials or catalysts. nih.gov

The combination of these stereoselective methods allows for the synthesis of specific stereoisomers of this compound, which is crucial for applications in areas such as medicinal chemistry and natural product synthesis. nih.gov

Chiral Catalyst-Controlled Transformations

The asymmetric synthesis of cyclopropyl ketones, including structures analogous to this compound, is frequently achieved using chiral catalysts that can effectively control the stereochemical outcome of the reaction. These catalysts, which range from complex organometallic compounds to engineered enzymes, create a chiral environment that favors the formation of one enantiomer over the other.

Biocatalytic Cyclopropanation:

A significant advancement in this field involves the use of biocatalysts. nih.gov An engineered variant of sperm whale myoglobin (B1173299) (Mb) has been shown to be highly effective in catalyzing the diastereo- and enantioselective cyclopropanation of various olefins with diazoketone carbene donors. rochester.edu This biocatalytic system is notable for its broad substrate scope, accommodating a variety of vinylarenes and different α-aryl or α-alkyl diazoketone derivatives, and consistently delivering high stereoselectivity. nih.gov This represents the first instance of a highly stereoselective olefin cyclopropanation with diazoketones using an iron-based biocatalyst. nih.gov For example, the reaction of styrene (B11656) with an α-aryl diazoketone in the presence of the engineered myoglobin catalyst yields the corresponding cyclopropyl ketone with excellent diastereomeric ratio and enantiomeric excess. rochester.edu The versatility of this method allows for the creation of a diverse library of chiral cyclopropane scaffolds, which are valuable in medicinal chemistry. nih.govrochester.edu

Interestingly, the myoglobin variant also exhibits enantioselectivity towards chiral diazo reagents. When a reaction was performed with enantiopure (S)-α-methyl-β-phenyl diazoketone, the desired cyclopropyl ketone was produced with high diastereoselectivity; however, the (R)-enantiomer of the same diazoketone yielded no product, demonstrating the catalyst's ability to discriminate between enantiomers of the reagent. rochester.edu

| Vinylarene Substrate | Diazoketone Reagent | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Styrene | Phenyl diazoethanone | 95% | >95:5 | >99% |

| 4-Methoxystyrene | Phenyl diazoethanone | 93% | >95:5 | >99% |

| 4-Chlorostyrene | Phenyl diazoethanone | 96% | >95:5 | >99% |

| Styrene | (4-Bromophenyl) diazoethanone | 94% | >95:5 | >99% |

| Styrene | (S)-α-methyl-β-phenyl diazoketone | 50% | 96:4 | N/A (chiral reagent) |

Metal-Based Catalysis:

Organometallic catalysts are a cornerstone of asymmetric cyclopropanation. Dirhodium complexes, such as dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) [Rh₂(R-BTPCP)₄], are highly effective for enantioselective cyclopropanations involving aryl- and styryldiazoacetates. organic-chemistry.org

Titanium-based catalysts have also been successfully employed. A complex of titanium with TADDOLate, a chiral diol, catalyzes the efficient cyclopropanation of allylic alcohols with bis(iodomethyl)zinc. organic-chemistry.org This method yields cyclopropyl carbinols with excellent enantiomeric ratios, particularly for 3-aryl or 3-heteroaryl substituted allylic alcohols, which can then be oxidized to the corresponding cyclopropyl ketones. organic-chemistry.org

A powerful one-pot strategy combines enantioselective C-C bond formation with subsequent diastereoselective cyclopropanation. nih.gov In this approach, a chiral catalyst based on (1R,2S)-N-methyl-N-isobutylnorephedrine (MIB) promotes the enantioselective addition of an organozinc reagent to an aldehyde, forming a chiral allylic zinc alkoxide intermediate. nih.gov This intermediate then directs an in situ cyclopropanation, leading to highly enantioenriched and diastereomerically pure cyclopropyl alcohols, which are direct precursors to cyclopropyl ketones. nih.gov

| Enal Substrate | Alkylzinc Reagent | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| trans-Cinnamaldehyde | Diethylzinc | 75% | 98% | >10:1 |

| trans-4-Hexenal | Diethylzinc | 82% | 96% | >10:1 |

| trans-2-Pentenal | Dimethylzinc | 60% | 89% | >10:1 |

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the stereochemical outcome is dictated by one or more existing chiral centers within the starting material, rather than by an external chiral catalyst. This strategy is particularly effective when starting from compounds from the "chiral pool," such as amino acids or carbohydrates.

A prominent example is found in the total synthesis of (−)-(α)-kainic acid. acs.org A key step involves an intramolecular [3+2] cycloaddition of a molecule containing both an aryl cyclopropyl ketone moiety and an alkyne. acs.org The reaction, promoted by samarium(II) iodide (SmI₂), proceeds with complete diastereoselectivity. acs.orgmdpi.com This high level of control is attributed to the existing stereocenter in the molecule, derived from D-serine, which directs the formation of the new C2/C3 trans relationship in the resulting pyrrolidine (B122466) ring. acs.orgmdpi.com The bulky tert-butyldimethylsilyl (TBS) ether group on the substrate is believed to induce the facial control necessary for this outcome. acs.org

| Precursor | Key Reagent | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Aryl cyclopropyl ketone with alkyne side chain (derived from D-serine) | SmI₂ | Bicyclic kainoid precursor | 85% | Complete (single diastereomer observed) |

Another classic method that relies on substrate control is the Simmons-Smith cyclopropanation of chiral allylic alcohols. The hydroxyl group of the allylic alcohol directs the zinc-carbenoid reagent to the same face of the double bond, resulting in a cyclopropyl carbinol with a specific, predictable stereochemistry. The diastereoselectivity of such additions can be very high. marquette.edu

Furthermore, the diastereoselectivity of reactions adjacent to an existing cyclopropane ring is also a form of substrate control. For instance, the reduction of a cyclopropyl ketone can proceed with high diastereoselectivity depending on the existing stereochemistry (cis- vs. trans-) of the substituents on the cyclopropane ring itself. marquette.edu Similarly, the diastereoselective cyclopropanation of a chiral iron acyl complex has been reported, where the bulky triphenylphosphine (B44618) ligand on the chiral auxiliary directs the approach of the zinc-carbenoid, controlling the stereochemistry of the resulting cyclopropane. marquette.edu

The one-pot synthesis of cyclopropyl alcohols mentioned previously also serves as an excellent example of sequential catalyst and substrate control. nih.gov While the initial enantioselective addition is catalyst-controlled, the subsequent in situ cyclopropanation is a substrate-controlled, alkoxide-directed process. The chiral allylic alkoxide intermediate, once formed, dictates the facial selectivity of the cyclopropanation step, ensuring high diastereoselectivity. nih.gov

Reactivity and Reaction Mechanisms of Cyclopropyl Allyl Ketone Systems

Cyclopropane (B1198618) Ring Reactivity Profiles

The reactivity of the cyclopropane ring in cyclopropyl (B3062369) allyl ketone is dominated by processes that lead to the opening of the three-membered ring, thereby relieving ring strain. The specific pathway for ring-opening is highly dependent on the reaction conditions and the nature of the reagents employed.

Radical-Mediated Ring-Opening and Fragmentations

The cyclopropane ring of cyclopropyl allyl ketone is also susceptible to opening under radical conditions. One-electron reduction of an aryl cyclopropyl ketone, for instance, can be achieved using visible light photocatalysis. This process generates a radical anion intermediate which can subsequently undergo ring-opening to form a distonic radical anion. nih.gov This ring-opened species is a versatile intermediate that can participate in various subsequent reactions, including cycloadditions.

The chemistry of cyclopropyl ketyl radicals, formed by the one-electron reduction of cyclopropyl ketones, has been explored in various contexts, often leading to reductive fragmentations. nih.gov In the context of a this compound, the formation of a radical intermediate could potentially lead to intramolecular reactions involving the allyl group, such as radical cyclizations.

The stereochemistry of the ring-opening of cyclopropyl radicals to allyl radicals has been a subject of study. The rearrangement of certain bicyclo[3.1.0]hexyl radicals has provided examples of a disrotatory ring-opening process. wikipedia.org This stereochemical preference is an important consideration in predicting the stereochemical outcome of radical-mediated reactions of this compound.

Nucleophilic Ring-Opening Reactions

The strained nature of the cyclopropane ring, further activated by the adjacent ketone, renders this compound susceptible to nucleophilic attack. This process typically involves the cleavage of one of the C-C bonds of the cyclopropane ring and the formation of a new bond with the nucleophile.

Brønsted acid catalysis in fluorinated solvents has been shown to be a general and effective method for the nucleophilic ring-opening of donor-acceptor cyclopropanes. This approach is amenable to a wide range of nucleophiles, including arenes, indoles, azides, diketones, and alcohols. The ketone group in this compound acts as the acceptor, facilitating this type of transformation.

Ionic liquids have also been utilized as catalysts for the ring-opening reactions of cyclopropyl ketone derivatives. youtube.com These reactions provide a metal-free alternative for the cleavage of the cyclopropane ring. The specific products of these reactions would depend on the nature of the nucleophile present in the reaction mixture.

| Catalyst System | Nucleophile Scope | Key Features |

| Brønsted Acid / HFIP | Arenes, indoles, azides, diketones, alcohols | Room temperature, broad substrate scope |

| Ionic Liquids | Various | Metal-free conditions |

Rearrangement Processes

The reactive nature of the this compound scaffold makes it prone to various rearrangement reactions, often leading to the formation of larger ring systems or acyclic structures with high degrees of functionalization. These rearrangements can be triggered by the formation of cationic or other reactive intermediates.

The formation of a carbocation adjacent to the cyclopropane ring can trigger a characteristic rearrangement to an allyl cation. This process is driven by the release of ring strain. The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a well-established transformation that proceeds in a disrotatory fashion. youtube.com In the context of this compound, protonation of the carbonyl oxygen followed by cleavage of a cyclopropyl C-C bond could generate a carbocationic intermediate that would readily undergo this type of rearrangement.

Density Functional Theory (DFT) calculations on gold(III) σ-cyclopropyl complexes have shed light on the mechanism of the rearrangement to η³-allyl complexes, confirming a disrotatory electrocyclic ring-opening. researchgate.net This transformation involves the cleavage of the distal σ(C-C) bond of the cyclopropane ring to form a π-bonded allyl moiety. researchgate.net

Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a molecule containing a leaving group adjacent to an alcohol or, in a broader sense, a system capable of generating an electrophilic center vicinal to an oxygen-containing carbon. While not a direct rearrangement of the this compound itself, related structures can undergo such transformations. For instance, the protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols has been developed for the enantioselective synthesis of cyclobutanone (B123998) products. acs.org This reaction proceeds through the protonation of the alkene to generate a carbocation, which then triggers a C-C bond migration.

More directly relevant are the ring expansion reactions of cyclopropyl ketones. Under the influence of promoters like TfOH or BF₃·Et₂O, cyclopropyl ketones can undergo a stereoconvergent direct ring expansion to cyclopentanones. nih.govresearchgate.net This transformation provides a modular method for the construction of five-membered rings. The Cloke-Wilson rearrangement, a Lewis acid-mediated ring expansion of cyclopropyl ketones, leads to the formation of dihydrofuran derivatives. rsc.org

| Rearrangement Type | Product | Driving Force |

| Cationic Cyclopropyl-Allyl | Allyl cation | Release of ring strain |

| Semipinacol (from related precursors) | Cyclobutanones | Formation of a stable carbonyl |

| Direct Ring Expansion | Cyclopentanones | Relief of ring strain |

| Cloke-Wilson Rearrangement | Dihydrofurans | Formation of a stable heterocyclic ring |

Sigmatropic Rearrangements

This compound and related systems can undergo sigmatropic rearrangements, which are concerted pericyclic reactions wherein a σ-bond migrates across a π-system. The high ring strain of the cyclopropyl group can be a driving force for such reactions. A key example is the vinylcyclopropane (B126155) rearrangement, a acs.orgjakami.de sigmatropic rearrangement where a vinylcyclopropane thermally rearranges to a cyclopentene (B43876). While not a direct rearrangement of the entire this compound, this reactivity is fundamental to understanding the behavior of the vinylcyclopropane moiety that can be present in related structures.

A more pertinent rearrangement is the Cope rearrangement, a jakami.dejakami.de-sigmatropic rearrangement of a 1,5-diene. For a derivative of this compound to undergo a classic Cope rearrangement, it would need to be in a form that constitutes a 1,5-diene. A related and often more facile reaction is the oxy-Cope rearrangement. In this variant, a 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a γ,δ-unsaturated ketone. wikipedia.org The formation of the stable carbonyl group provides a strong thermodynamic driving force for this reaction. wikipedia.org Anionic oxy-Cope rearrangements, where the hydroxyl group is deprotonated to an alkoxide, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org

The Claisen rearrangement is another important jakami.dejakami.de-sigmatropic reaction where an allyl vinyl ether rearranges into a γ,δ-unsaturated carbonyl compound. thermofisher.com This reaction is analogous to the Cope rearrangement but with an oxygen atom in the framework. A this compound could potentially be converted into a substrate for a Claisen rearrangement, for example, by transformation into an allyl vinyl ether derivative. The thermal rearrangement of some cyclopropyl ketones to homoallylic ketones has been observed and is mechanistically related to the Claisen rearrangement.

Gold(I) catalysts have been shown to facilitate jakami.dejakami.de-sigmatropic rearrangements of propargylic esters and ethers that contain cyclopropane moieties. acs.org These studies use stereochemically defined cyclopropanes as mechanistic probes to understand the reversibility and reaction pathways of these rearrangements. acs.org

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a strained ring and a reactive double bond, makes it a substrate for various intramolecular cyclization reactions, often triggered by acid or metal catalysts.

One such reaction is a formal homo-Nazarov cyclization. The classical Nazarov cyclization is the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. thermofisher.comwikipedia.org In the case of a vinyl cyclopropyl ketone, which can be seen as a divinyl ketone analogue where one vinyl group is replaced by the cyclopropane ring, a similar cyclization can occur. chimia.ch The cyclopropane ring, with its inherent π-character, participates in the cationic cyclization, leading to the formation of six-membered rings. chimia.ch The use of a silyl (B83357) group as a cation-stabilizing group has been shown to expand the scope of this reaction. chimia.ch

Another significant intramolecular cyclization is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt, rhodium, or other transition metals, to form a cyclopentenone. mdpi.comwikipedia.org A this compound derivative containing an alkyne tether can undergo an intramolecular Pauson-Khand reaction, where the allyl group serves as the alkene component. These reactions are powerful for constructing bicyclic systems containing a five-membered ring and are often highly stereoselective. mdpi.comjk-sci.com

Furthermore, radical cyclizations are also possible. Photochemically induced electron transfer to tricyclic α-cyclopropyl ketones bearing an alkenyl side chain can lead to regioselective cleavage of a cyclopropyl bond, followed by a tandem fragmentation-radical cyclization to form polycyclic ring systems. researchgate.net

Metal-Catalyzed C-C Bond Activation Chemistry

The strained C-C bonds of the cyclopropyl group in this compound are susceptible to activation by transition metals, leading to a variety of synthetically useful transformations. wikipedia.org This C-C bond activation often proceeds via oxidative addition of the metal into one of the cyclopropane bonds, forming a metallacyclobutane intermediate.

Rhodium-catalyzed reactions are prominent in this area. Rh(I) complexes can catalyze the ring expansion of cyclopropanes. For instance, certain substituted cyclopropanes can undergo a rhodium-catalyzed 1,5 C-C bond migration to form seven-membered rings. nih.govsemanticscholar.org The mechanism can involve the formation of an alkylidene metallacyclopentene intermediate, followed by cleavage of the cyclopropane ring and reductive elimination to yield the cycloheptadiene product. nih.gov

Nickel-catalyzed reactions have also been extensively explored. Nickel(0) complexes can catalyze the [3+2] cycloaddition of simple cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) ring systems. acs.org A proposed mechanism involves the one-electron reduction of the ketone to a radical anion, which then opens the cyclopropane ring to form a distonic radical anion that participates in the cyclization. nih.gov Nickel catalysts, in cooperation with redox-active ligands, can also enable the cross-coupling of cyclopropyl ketones with organozinc reagents, leading to ring-opened, 1,3-difunctionalized products. researchgate.net

Palladium-catalyzed reactions are also utilized. For example, palladium catalysts can be used for the dehydrogenation of ketones to form enones, which could be a subsequent reaction after a transformation involving the cyclopropyl group. nih.govnsf.gov Palladium-catalyzed cross-coupling reactions of cyclopropanol-derived ketone homoenolates with aryl bromides have also been developed. rsc.org

The following table summarizes some examples of metal-catalyzed reactions involving cyclopropyl ketone systems:

| Catalyst/Reagent | Substrate Type | Reaction Type | Product | Ref |

| Rh(I) complex | Substituted cyclopropane with propargyl ester | Ring expansion (1,5 C-C migration) | Alkylidene cycloheptadiene | nih.gov |

| Ni(COD)₂ / Imidazolium salt | Aryl cyclopropyl ketone | [3+2] Dimerization | Trisubstituted cyclopentane | acs.org |

| Ni(0) / tpy ligand / Organozinc reagent | Cyclopropyl ketone | Cross-coupling / Ring-opening | 1,3-difunctionalized enol ether | researchgate.net |

| Ru(bpy)₃²⁺ / La(OTf)₃ (Photocatalyst) | Aryl cyclopropyl ketone with enoate | Intramolecular [3+2] cycloaddition | Cyclopentane-containing framework | nih.gov |

Allyl Moiety Reactivity Profiles

Pericyclic Rearrangements of Allyl Ketones (e.g., Carroll Rearrangement)

The allyl group of this compound can participate in pericyclic rearrangements, most notably those related to the Claisen rearrangement. The Carroll rearrangement is a prime example, which transforms a β-keto allyl ester into a γ,δ-allylketone through a jakami.dejakami.de-sigmatropic rearrangement followed by decarboxylation. jakami.dewikipedia.orgalfa-chemistry.com This reaction is effectively a decarboxylative allylation. wikipedia.org

The thermal Carroll rearrangement proceeds through the enol form of the β-keto ester, which then undergoes a concerted Claisen-type rearrangement. wikipedia.orgalfa-chemistry.com The resulting α-allyl-β-ketocarboxylic acid is unstable under the reaction conditions and readily decarboxylates to yield the final ketone product.

Palladium(0) catalysts can facilitate a much milder version of the Carroll rearrangement. jakami.de In this catalytic cycle, an intermediate π-allyl palladium complex is formed, and the decarboxylation precedes the allylation step. wikipedia.org The introduction of chiral ligands can render this reaction enantioselective.

The key steps of the thermal Carroll rearrangement are:

Enolization: The β-keto ester tautomerizes to its enol form. alfa-chemistry.com

jakami.dejakami.de-Sigmatropic Rearrangement: The enol undergoes a concerted rearrangement through a chair-like six-membered transition state. alfa-chemistry.com

Decarboxylation: The intermediate β-keto carboxylic acid loses carbon dioxide to form the γ,δ-unsaturated ketone.

Nucleophilic and Electrophilic Reactions of the Allylic System

The reactivity of the allyl moiety in this compound is influenced by both the double bond and the adjacent carbonyl group.

Nucleophilic Reactions: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This is the most fundamental reaction of ketones. A wide range of nucleophiles, including organometallic reagents (e.g., Grignards, organolithiums), hydrides, and enolates, can add to the carbonyl group. This 1,2-addition changes the hybridization of the carbonyl carbon from sp² to sp³ and forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield a tertiary allylic alcohol. libretexts.orglibretexts.org The presence of the cyclopropyl and allyl groups can influence the stereoselectivity of this addition.

Electrophilic Reactions: The carbon-carbon double bond of the allyl group can undergo electrophilic addition. However, in the context of an α,β-unsaturated system (if the double bond is conjugated to the carbonyl), the reaction landscape changes. For a non-conjugated this compound, the double bond reacts like a typical alkene. Electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (under acidic catalysis) can add across the double bond, following Markovnikov's rule where applicable.

In the case of a conjugated enone system, the reactivity is dominated by 1,4-conjugate addition (Michael addition). Nucleophiles will preferentially attack the β-carbon of the enone system, driven by the formation of a resonance-stabilized enolate intermediate.

Radical Reactions Involving the Allyl Group

The allyl group is well-known for its ability to stabilize adjacent radicals through resonance. This property makes the allyl group in this compound a potential participant in radical reactions.

The photolysis of related compounds like cyclopropane carboxaldehyde has been shown to produce cyclopropyl radicals, which can then isomerize to allyl radicals. rsc.org This indicates that under radical-generating conditions, the this compound system can be a source of various radical intermediates.

Intramolecular radical cyclizations are a powerful tool in organic synthesis. For instance, α,β-unsaturated selenyl esters containing a 2,7-diene system can undergo tandem radical cyclizations to produce diquinanes. researchgate.net A this compound derivative, appropriately functionalized to generate a radical, could undergo similar intramolecular additions. The radical could add to the allyl double bond in either a 5-exo or 6-endo fashion, depending on the structure of the tether connecting the radical center and the allyl group.

Furthermore, photoredox catalysis can be used to generate radical anions from aryl cyclopropyl ketones. nih.gov While the initial radical formation involves the ketone and cyclopropyl ring, the resulting radical intermediates can engage in reactions with the allyl group or other unsaturated systems present in the molecule. For example, a photocatalytically generated radical could initiate an intramolecular cyclization onto the allyl double bond.

Mechanistic Interplay of Cyclopropyl and Allyl Moieties

The unique chemical architecture of this compound systems, which combines a strained three-membered ring with a reactive π-system, gives rise to a rich and complex reactivity profile. The close proximity of these two functional groups facilitates a mechanistic interplay that enables a variety of sophisticated chemical transformations. This interplay is most evident in cascade reactions where both moieties are sequentially involved, and it plays a crucial role in determining the stereochemical outcomes of these transformations.

Cascade Reactions Involving Both Functional Groups

Cascade reactions in this compound systems are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from relatively simple starting materials. These reactions are typically initiated by the activation and ring-opening of the strained cyclopropyl group, which generates a reactive intermediate that is poised to react with the neighboring allyl moiety or another external reaction partner.

A prominent example involves radical cascade processes. Through single-electron transfer (SET) reduction, typically from a photocatalyst or a reducing metal like samarium(II) iodide, an aryl cyclopropyl ketone can be converted to a radical anion. This species readily undergoes ring-opening to form a distonic radical anion, where the radical and the enolate are separated. nih.govnih.gov This intermediate can then undergo sequential radical cyclizations, first with the tethered allyl group (or an external alkene/alkyne) and subsequent ring closure, leading to the formation of new carbocyclic frameworks, such as cyclopentanes. nih.govresearchgate.net

Transition metals like nickel can also mediate cascade reactions. For instance, the nickel-catalyzed dimerization of cyclopropyl ketones proceeds through an oxidative addition of the Ni(0) catalyst to the cyclopropane ring, forming a metallacycle. acs.org This intermediate can then react with another molecule of the ketone or a different enone in a crossed reaction, ultimately affording densely functionalized cyclopentane products. acs.org Similarly, gold-catalyzed reactions of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles lead to the formation of highly substituted furans through a cascade process involving alkyne activation, nucleophilic attack, and ring expansion of the cyclopropyl group. organic-chemistry.org

These cascades demonstrate the synthetic utility of the cyclopropyl group acting as a latent 1,3-dipole or a related reactive synthon, which, upon activation, triggers further transformations involving the allyl or other unsaturated functionalities present in the molecule.

Stereochemical Outcomes in Combined Transformations

The stereochemical course of reactions involving both the cyclopropyl and allyl functionalities is a critical aspect that dictates the three-dimensional structure of the final product. The development of asymmetric catalytic systems has enabled significant control over these outcomes, leading to the synthesis of enantioenriched molecules.

In the realm of photoredox catalysis, a dual-catalyst strategy has proven effective for achieving high enantioselectivity in [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This approach combines a transition metal photoredox catalyst, such as Ru(bpy)₃²⁺, with a chiral Lewis acid. The chiral Lewis acid activates the cyclopropyl ketone towards one-electron reduction and controls the stereochemistry during the subsequent cycloaddition step. nih.govresearchgate.net This strategy allows for the enantiocontrolled construction of densely substituted cyclopentane structures that are otherwise difficult to access. nih.gov

Nickel-catalyzed cycloadditions also exhibit distinct stereochemical preferences. The crossed reactions between cyclopropyl ketones and enones can be diastereoselective, and remarkably, the stereochemical outcome can often be controlled by swapping the substituents on the two reaction partners, allowing access to different diastereomers. acs.org In certain cases, the presence of substituents on the cyclopropyl ring can influence the reaction pathway and stereoselectivity, although it can sometimes lead to lower yields. acs.org The stereochemistry of the starting materials, such as the use of trans-disubstituted cyclopropanes, can also be relayed to the final product, as seen in the synthesis of bioactive 1-acyl-2-(2-hydroxyaryl)cyclopropanes. nih.gov

These examples highlight that the stereochemical outcome is a result of a complex interplay between the substrate structure, the catalyst system, and the reaction mechanism, offering multiple avenues for achieving stereocontrol in these transformations.

Catalytic Aspects in Transformations of this compound Systems

Catalysis is central to unlocking the synthetic potential of cyclopropyl allyl ketones, enabling transformations that are otherwise difficult or inefficient. A range of catalytic systems, including transition metals, organocatalysts, and photoredox catalysts, have been developed to mediate the unique reactivity of these substrates, facilitating ring-opening, cycloaddition, and rearrangement reactions.

Transition Metal Catalysis (e.g., SmI₂, Ni, Rh, Au, Pt, Cu)

Transition metals are particularly effective in activating the strained C-C bonds of the cyclopropyl ring and orchestrating subsequent bond-forming events.

Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that can act catalytically in the presence of a coreductant or through a radical-relay mechanism. rsc.orgacs.org It mediates the intermolecular coupling of cyclopropyl ketones with alkynes and alkenes to generate cyclopentene and cyclopentane derivatives. rsc.orgnih.gov The mechanism involves an initial SET from SmI₂ to the ketone, leading to a ketyl radical which fragments to open the cyclopropyl ring. rsc.orgacs.org This is followed by intermolecular addition to the unsaturated partner and subsequent cyclization. rsc.org A key advantage of SmI₂ catalysis is its ability to function without superstoichiometric coreductants in certain radical relay strategies. acs.org Recent work has extended this methodology to less reactive alkyl cyclopropyl ketones by using Sm⁰ to stabilize the SmI₂ catalyst and prevent its deactivation. nih.govresearchgate.net

Nickel (Ni): Nickel catalysts are highly versatile for the transformation of cyclopropyl ketones. Ni(0) complexes can catalyze [3+2] cycloadditions with alkenes and alkynes, often proceeding through the formation of a nickelacycle intermediate via oxidative addition. acs.orgchemrxiv.org Nickel catalysis also enables reductive ring-opening cross-coupling reactions with alkyl halides and borylative ring-opening with bis(pinacolato)diboron, providing access to functionalized alkylated ketones and 4-oxoalkylboronates, respectively. organic-chemistry.orgacs.orgrsc.org

Rhodium (Rh): Rhodium catalysts are known to participate in redox allylation reactions of ketones and can catalyze the [2+1] annulation of allylic alcohols to provide substituted cyclopropyl-ketones. organic-chemistry.orgnih.gov While less common for direct ring-opening of simple cyclopropyl ketones, Rh(I) has been utilized in the asymmetric ring-opening of related vinyl cyclopropanes using aryl boronic acids. acs.org

Gold (Au) and Platinum (Pt): Cationic gold and platinum complexes are highly effective π-acid catalysts for activating alkynes. In the context of 1-(1-alkynyl)-cyclopropyl ketones, Au(I) catalysts promote a cascade reaction involving intramolecular attack of the carbonyl oxygen onto the activated alkyne, followed by ring expansion to yield highly substituted furans. organic-chemistry.org Gold catalysts are also central to the cycloisomerization of 1,n-enynes, which proceeds through cyclopropyl gold carbene-like intermediates that can undergo a variety of subsequent transformations. nih.govacs.org

Copper (Cu): While less explored for this compound systems specifically, copper catalysis is known to be effective in related transformations, such as the synthesis of pyrroles in reactions analogous to the gold-catalyzed furan (B31954) synthesis. nih.gov

| Metal Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|

| SmI₂ | Intermolecular Radical Coupling (with Alkynes) | Substituted Cyclopentenes | acs.org |

| Ni(cod)₂ / IMes·HCl | Borylative Ring-Opening | 4-Oxoalkylboronates | organic-chemistry.org |

| Ni(0) | [3+2] Dimerization / Cycloaddition | Functionalized Cyclopentanes | acs.org |

| (Ph₃P)AuOTf | Cascade Ring Expansion (with Nucleophiles) | Substituted Furans | organic-chemistry.org |

| Rh(III) | [2+1] Annulation (of Allylic Alcohols) | Substituted Cyclopropyl-ketones | organic-chemistry.org |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for activating aryl cyclopropyl ketones towards formal [3+2] cycloaddition reactions. nih.govacs.org The key step in this process is the single-electron reduction of the ketone to its corresponding radical anion. nih.govscispace.com This is typically achieved using a photocatalytic system comprising a photosensitizer (e.g., Ru(bpy)₃²⁺), a sacrificial electron donor (reductive quencher, e.g., an amine), and often a Lewis acid co-catalyst (e.g., La(OTf)₃). nih.govscispace.com

The proposed mechanism involves:

Photoexcitation of the Ru(II) photocatalyst.

Reductive quenching of the excited state by the amine to generate a potent Ru(I) reductant.

Single-electron transfer from Ru(I) to the Lewis acid-activated aryl cyclopropyl ketone, generating a ketyl radical anion. nih.gov

Rapid, reversible ring-opening of the cyclopropyl ketyl radical to a distonic radical anion. nih.govnih.gov

Stepwise radical addition to an alkene partner, followed by back electron transfer to regenerate the ground-state photocatalyst and yield the cyclopentane product. nih.gov

This method is particularly effective for aryl cyclopropyl ketones, as the aryl group facilitates the initial one-electron reduction. nih.gov The combination of photoredox catalysis with chiral Lewis acids has successfully rendered these cycloadditions enantioselective, providing a modern solution to stereocontrol in photochemical reactions. nih.govresearchgate.net

| Catalytic System Components | Reaction Type | Substrate Requirement | Product | Reference |

|---|---|---|---|---|

| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Formal [3+2] Cycloaddition | Aryl Cyclopropyl Ketone | Substituted Cyclopentanes | nih.govacs.org |

| Ru(bpy)₃²⁺, Chiral Gd(III) Lewis Acid, i-Pr₂NEt | Asymmetric [3+2] Photocycloaddition | Aryl Cyclopropyl Ketone | Enantioenriched Cyclopentanes | nih.govresearchgate.net |

Theoretical and Computational Investigations of Cyclopropyl Allyl Ketone Chemistry

Electronic Structure and Conformational Analysis of Cyclopropyl (B3062369) Ketone Systems

The unique chemical properties of cyclopropyl ketones, including cyclopropyl allyl ketone, are rooted in their electronic structure, which arises from the interaction between the strained cyclopropane (B1198618) ring and the carbonyl group. The cyclopropyl group can donate electron density to the adjacent π-system of the carbonyl, a property often described as "π-character" or conjugation. This interaction influences the molecule's geometry, stability, and reactivity.

Computational methods, particularly ab initio quantum mechanical calculations, are employed to probe the conformational landscape of these systems. uwlax.edu For instance, studies on cyclopropyl methyl ketone, a model for this class of compounds, have used programs like Gaussian to perform molecular orbital calculations and determine the most stable geometric arrangements. uwlax.edu

Conformational analysis focuses on the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. This rotation generates different spatial arrangements, or conformers, with varying energies. uwlax.edu The two primary planar conformations are termed s-cis (or syn-periplanar), where the carbonyl double bond is eclipsed with one of the adjacent C-C bonds of the cyclopropane ring, and s-trans (or anti-periplanar), where they are oriented away from each other.

Theoretical calculations consistently show that the relative stability of these conformers is determined by a balance of electronic and steric effects. For cyclopropyl methyl ketone, computational studies have determined that the s-cis conformation is the most stable, which is in agreement with experimental findings. uwlax.edu The energy profile for rotation around the C-C bond can be mapped out by calculating the energy at various torsion angles.

Table 1: Calculated Relative Energies for Cyclopropyl Methyl Ketone Conformations

| Torsion Angle (Degrees) | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 0 | s-trans | Higher | Less Stable |

| ~50 | Skew | Highest | Least Stable (Transition State) |

This table is generated based on findings from computational studies which indicate the s-cis conformation (180°) is the energy minimum. uwlax.edu

Similar computational approaches have been applied to more complex systems like dicyclopropyl ketone, which has three stable conformations: cis-cis, cis-trans, and gauche-gauche, with the latter being significantly higher in energy. researchgate.net These fundamental conformational preferences are crucial as they often represent the ground-state structures from which chemical reactions initiate.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens for viewing the step-by-step progression of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. For cyclopropyl ketones, this includes investigating pericyclic reactions, rearrangements, and metal-catalyzed couplings.

A notable example is the samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of cyclopropyl ketones with alkenes or alkynes, which has been systematically investigated using computational methods. nih.govmanchester.ac.uk These studies map the entire potential energy surface (PES) for the catalytic cycle, identifying all intermediates and transition states to determine the most plausible mechanism. acs.org The generally accepted mechanism, supported by these calculations, involves several key steps:

Formation of a Ketyl Radical: An electron transfer from SmI₂ to the cyclopropyl ketone forms a ketyl radical intermediate. acs.org

Cyclopropyl Fragmentation: The strained three-membered ring undergoes rapid ring-opening (fragmentation). nih.govacs.org

Radical Trapping: The resulting radical is trapped by a coupling partner, such as an alkene or alkyne. acs.org

Ring Closure: Subsequent steps lead to the formation of five-membered ring products. nih.gov

Similarly, computational studies using Density Functional Theory (DFT) have shed light on the mechanism of nickel-catalyzed C-C bond activation of cyclopropyl ketones. researchgate.net Intrinsic Reaction Coordinate (IRC) and Nudged Elastic Band (NEB) calculations have shown that the C-C bond cleavage and the formation of a new Ni-C bond proceed in a concerted but asynchronous fashion, leading to a metallacycle intermediate. researchgate.net Such detailed mechanistic insights are critical for optimizing reaction conditions and designing new synthetic methodologies.

Prediction and Rationalization of Structure-Reactivity Relationships

One of the key strengths of computational chemistry is its ability to explain and predict how changes in molecular structure affect chemical reactivity. Systematic computational studies on cyclopropyl ketones have revealed fundamental links between their structure and reactivity in various transformations. nih.govacs.org

In SmI₂-catalyzed couplings, a significant difference in reactivity is observed between aryl and alkyl cyclopropyl ketones. Computational studies rationalize this by showing that:

Aryl Cyclopropyl Ketones: The reactivity is enhanced due to the stabilization of the initial ketyl radical through conjugation with the aromatic ring. This effect promotes the cyclopropyl fragmentation step. However, the ring-opening forms a conjugated styrene (B11656) moiety, which can lead to a sterically hindered gauche intermediate, increasing the energy barrier for the subsequent radical-trapping step. manchester.ac.ukacs.org

Alkyl Cyclopropyl Ketones: These substrates lack the conjugation effect, resulting in higher energy barriers for the initial reduction and fragmentation steps. Conversely, they experience minimal steric hindrance during the radical-trapping phase, making this step more facile. nih.govmanchester.ac.uk

These computational findings explain the experimental observation that aryl cyclopropyl ketones are generally more efficient in these coupling reactions. acs.org Furthermore, theory has rationalized the superior reactivity of ortho-substituted phenyl cyclopropyl ketones. This is attributed to a delicate balance between moderate conjugation, which promotes fragmentation, and a pre-twisted conformation of the phenyl ring that facilitates the radical-trapping step by avoiding the high-energy gauche intermediate. nih.govacs.org The high reactivity of highly strained systems, such as bicyclo[1.1.0]butyl (BCB) ketones, is also explained computationally by the facile fragmentation of the strained motif. acs.org

Transition State Characterization and Energy Profile Calculations

The transition state (TS) is a fleeting, high-energy configuration along the reaction coordinate that determines the rate of a chemical reaction. Characterizing the geometry and energy of transition states is a central goal of computational reaction dynamics. By identifying all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface, a complete energy profile for a reaction can be constructed. acs.org

Table 2: Calculated Activation Barriers in SmI₂-Catalyzed Couplings

| Substrate | Rate-Determining TS | Activation Barrier (kcal/mol) |

|---|---|---|

| Cyclohexyl Cyclopropyl Ketone | TS I (Fragmentation) | 25.4 |

Data sourced from systematic computational investigation of SmI₂-catalyzed intermolecular couplings. acs.org

Computational studies on the tandem Heck-ring-opening of alkenyl cyclopropyl diols have also been performed. acs.org These calculations explored different possible reaction pathways, including the cleavage of different C-C bonds within the cyclopropane ring. By comparing the calculated energy barriers for the transition states of each pathway (e.g., a 3.4 kcal/mol preference for one cleavage over another), the experimentally observed selectivity could be fully rationalized. acs.org These calculations not only confirm experimental outcomes but also provide a predictive framework for designing new substrates and catalysts with desired selectivity.

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopy is the principal tool for determining the molecular structure of cyclopropyl (B3062369) allyl ketone. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. For cyclopropyl allyl ketone, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopropyl ring and the allyl group. The cyclopropyl protons typically appear in the upfield region (around 0.8-2.5 ppm) due to the ring's shielding effects. The methine proton adjacent to the carbonyl group will be shifted downfield. The protons of the allyl group will exhibit characteristic signals in the alkene region (around 5-6 ppm) with complex splitting patterns due to vinyl and allylic coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield (typically >200 ppm). The sp² carbons of the allyl group will resonate in the alkene region (~115-140 ppm), while the sp³ carbons of the cyclopropyl ring and the allyl methylene (B1212753) group will appear in the upfield region.

Predicted NMR Data for this compound

| Atom | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~208 |

| Cyclopropyl CH | ~1.8-2.2 (m) | ~18-25 |

| Cyclopropyl CH₂ | ~0.8-1.2 (m) | ~10-15 |

| Allyl CH₂ | ~3.2-3.4 (d) | ~40-45 |

| Allyl CH | ~5.8-6.1 (m) | ~130-136 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is characterized by strong absorptions corresponding to the ketone and alkene functionalities. The carbonyl (C=O) stretching vibration for a non-conjugated ketone typically appears as a strong, sharp peak. pressbooks.publibretexts.org The carbon-carbon double bond (C=C) of the allyl group will also show a characteristic absorption, albeit weaker than the carbonyl stretch.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1715 - 1700 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1645 - 1635 | Medium |

| Alkene C-H | Stretch | 3100 - 3010 | Medium |

| Cyclopropyl C-H | Stretch | 3080 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight (110.15 g/mol ). The molecule would also undergo predictable fragmentation, providing further structural confirmation. Common fragmentation pathways include alpha-cleavage on either side of the carbonyl group, leading to the loss of the cyclopropyl radical or the allyl radical. This results in the formation of characteristic acylium ions.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Ion Structure | Fragment Lost |

|---|---|---|

| 110 | [C₇H₁₀O]⁺ | (Molecular Ion) |

| 69 | [C₄H₅O]⁺ | •C₃H₅ (Allyl radical) |

| 43 | [C₃H₃O]⁺ | •C₄H₇ (Cyclopropylmethyl radical) |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale and required purity of the compound.

Column Chromatography: For preparative scale purification, silica gel column chromatography is a standard and effective method. nih.gov A solvent system of low to medium polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be employed to separate the ketone from other reagents and byproducts.

Gas Chromatography (GC): Given its expected volatility, gas chromatography is an excellent technique for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification, providing a high degree of confidence in the sample's identity and purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for both analytical and preparative purposes. For a moderately polar compound like this compound, either normal-phase (using a silica or cyano-bonded column) or reverse-phase (using a C18 column with a mobile phase like acetonitrile and water) could be effective. sielc.com Reverse-phase HPLC is particularly common for purity analysis. sielc.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. researchgate.netwikipedia.org This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

For this compound, which is a non-chiral molecule and likely a liquid at room temperature, single-crystal X-ray crystallography is not a standard characterization technique. The method requires a well-ordered single crystal, which can be very difficult to obtain for low-melting or liquid compounds. srmist.edu.in While it is theoretically possible to determine the solid-state conformation of the molecule if it could be crystallized at low temperatures or co-crystallized within a host structure, this is not typically pursued for routine structural confirmation of such simple molecules. Spectroscopic methods, particularly NMR, are generally sufficient to fully characterize its structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Cyclopropylbut-3-en-1-one |

| Cyclopropyl methyl ketone |

| Hexanes |

| Ethyl acetate |

Derivatives and Analogues of Cyclopropyl Allyl Ketone

Synthesis of Substituted Cyclopropyl (B3062369) Allyl Ketone Analogues

The construction of substituted cyclopropyl allyl ketone analogues can be achieved through several synthetic strategies, primarily involving the formation of the cyclopropane (B1198618) ring on a substrate already containing the allyl ketone functionality or by assembling the entire structure through convergent methods.

One of the most prominent methods for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction . This reaction involves the treatment of an α,β-unsaturated ketone with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. nrochemistry.comorganic-chemistry.orgwikipedia.org For the synthesis of this compound analogues, an appropriate α,β,γ,δ-unsaturated ketone can be employed as the starting material. The 1,4-conjugate addition of the sulfur ylide to the enone system leads to the formation of the cyclopropane ring. organic-chemistry.org The choice of the sulfur ylide and reaction conditions can influence the stereochemical outcome of the reaction.

| Starting Material (α,β-Unsaturated Ketone) | Sulfur Ylide | Product (Cyclopropyl Ketone Analogue) | Reference |

| (E)-1-Phenylhex-4-en-1-one | Dimethyloxosulfonium methylide | 1-(1-Allyl-2-phenylcyclopropyl)ethan-1-one | organic-chemistry.org |

| (E)-Hepta-1,5-dien-3-one | Dimethylsulfonium methylide | 1-(1-Allyl-2-vinylcyclopropyl)ethan-1-one | nrochemistry.com |

Another powerful method for accessing substituted cyclopropyl ketones is the Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides. organic-chemistry.org This reaction allows for the stereocontrolled synthesis of highly substituted cyclopropyl ketones. By selecting an allylic alcohol that contains an additional allyl group, it is possible to construct complex this compound analogues. The traceless N-enoxyphthalimide acts as a directing group, facilitating C-H activation and controlling the diastereoselectivity of the cyclopropanation. organic-chemistry.org

| Allylic Alcohol | N-Enoxyphthalimide | Catalyst | Product (Substituted Cyclopropyl Ketone) | Reference |

| Hexa-1,5-dien-3-ol | N-(1-Phenylvinyloxy)phthalimide | [CpRhCl2]2 | 2-Allyl-2-methyl-1-phenylcyclopropane-1-carbaldehyde | organic-chemistry.org |

| (E)-Hepta-1,5-dien-4-ol | N-(1-(p-Tolyl)vinyloxy)phthalimide | CpRh(MeCN)32 | 2-Allyl-3-methyl-1-(p-tolyl)cyclopropane-1-carbaldehyde | organic-chemistry.org |

Chemical Transformations Leading to Diverse Cyclopropane and Allyl Derivatives

The inherent ring strain and the presence of multiple functional groups in cyclopropyl allyl ketones make them ideal substrates for a variety of chemical transformations, leading to a diverse range of cyclopropane and allyl derivatives. These transformations can be broadly categorized into reactions that maintain the cyclopropane ring and those that involve its cleavage.

Ring-Opening Reactions: The relief of ring strain is a powerful driving force for many reactions of cyclopropyl ketones. Acid-catalyzed rearrangements of aryl cyclopropyl ketones, for instance, can lead to the formation of tetralones through a cyclization process following ring opening. rsc.org In the context of cyclopropyl allyl ketones, such ring-opening reactions can be strategically employed to generate linear chains with specific functional groups. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines has been shown to produce 2,3,4-trisubstituted pyrroles. organic-chemistry.org Oxidative radical ring-opening provides another avenue to functionalized products. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions: A significant transformation of cyclopropyl ketones involves their formal [3+2] cycloaddition with various π-systems, such as alkenes and alkynes, to generate highly substituted cyclopentane (B165970) and cyclopentene (B43876) rings, respectively. nih.govacs.orgresearchgate.net These reactions can be promoted by various means, including visible light photocatalysis. nih.gov In these processes, the cyclopropyl ketone acts as a three-carbon building block. The reaction of a this compound in such a cycloaddition would lead to a cyclopentane derivative bearing both an allyl group and a keto functionality, offering further opportunities for synthetic elaboration.

| Cyclopropyl Ketone Substrate | Reactant | Catalyst/Conditions | Product | Reference |

| 1-Cyclopropyl-2-phenylethanone | Styrene (B11656) | Ru(bpy)3Cl2, visible light | 2-Benzoyl-1-phenyl-3-allylcyclopentane | nih.gov |

| Cyclopropyl(p-tolyl)methanone | Phenylacetylene | SmI2 | 5-Allyl-2-phenyl-5-(p-tolyl)cyclopent-2-en-1-one | acs.org |

Modifications of the Allyl Group: While the cyclopropane ring is often the site of reactivity, the allyl group can also be selectively functionalized, preserving the three-membered ring. Standard transformations of allylic groups, such as dihydroxylation, epoxidation, or hydroboration-oxidation, can be applied to cyclopropyl allyl ketones to introduce further functionality. The success of these transformations often depends on the careful selection of reagents and reaction conditions to avoid concomitant reaction with the cyclopropane ring or the ketone.

Preparation of Functionalized Homoallyl Derivatives

The ring-opening of cyclopropyl ketones provides a direct entry to functionalized homoallylic structures. These reactions leverage the release of the inherent strain energy of the three-membered ring to drive the formation of new carbon-carbon bonds or introduce functional groups.